molecular formula C8H11NO2S B157388 Ethyl 2,4-dimethylthiazole-5-carboxylate CAS No. 7210-77-7

Ethyl 2,4-dimethylthiazole-5-carboxylate

Cat. No. B157388
CAS RN: 7210-77-7
M. Wt: 185.25 g/mol
InChI Key: BXOIIRQIGYJTTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2,4-dimethylthiazole-5-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is synthesized by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another derivative, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, is synthesized and characterized by spectroscopic methods . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds have been reported . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. The molecular geometry is optimized using density functional theory (DFT) methods, and the molecular electrostatic potential (MEP) map exhibits the negative potential sites on electronegative atoms . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined by X-ray diffraction, indicating its potential for fungicidal and plant growth regulation activities .

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds are studied using various theoretical approaches. For example, the binding energy of intermolecular multiple interactions is calculated using Bader's 'Atoms in molecules' AIM theory . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates are achieved through reactions with aromatic amines and monosubstituted hydrazines . The synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves condensation reactions, and its dimer formation in the solid state is indicated by vibrational analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are evaluated through experimental and theoretical studies. The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . Vibrational analysis and chemical shifts are calculated and compared with experimental data to confirm the formation of the compounds . The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine the reactive sites within the molecules .

Scientific Research Applications

  • Pharmaceutical Research

    • Ethyl 2,4-dimethylthiazole-5-carboxylate is a highly functionalized and biased thiazole used for drug discovery . It is used as a heterocyclic building block to specifically modify lead compounds .
    • The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .
    • Ethyl 2-amino-4-methylthiazole-5-carboxylate and its 2-substituted derivatives are building blocks in organic synthesis especially in the preparation of biologically important and medicinally useful agents .
  • Chemical Synthesis

    • A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .
    • Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .
  • Antioxidant Research

    • Thiazole derivatives, including Ethyl 2,4-dimethylthiazole-5-carboxylate, have been found to exhibit antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
  • Analgesic Research

    • Some thiazole derivatives have shown significant analgesic activity . This suggests that Ethyl 2,4-dimethylthiazole-5-carboxylate could potentially be used in the development of new pain-relieving medications .
  • Anti-Inflammatory Research

    • Thiazole compounds have also been associated with anti-inflammatory activity . This means that Ethyl 2,4-dimethylthiazole-5-carboxylate could be used in the research and development of new anti-inflammatory drugs .
  • Antimicrobial Research

    • Thiazole derivatives have demonstrated antimicrobial properties against a variety of pathogens . Therefore, Ethyl 2,4-dimethylthiazole-5-carboxylate could potentially be used in the development of new antimicrobial agents .
  • Organic Synthesis

    • Ethyl 2,4-dimethylthiazole-5-carboxylate can be used as a building block in organic synthesis . It can be used to synthesize several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . This process can be carried out under mild reaction conditions and can yield products with various groups on the 2-substituted phenyl ring .
  • Drug Discovery

    • This compound is a highly functionalized and biased thiazole used for drug discovery . It can be used to specifically modify lead compounds , which can be crucial in the development of new drugs.
  • Safety and Handling

    • In terms of safety and handling, Ethyl 2,4-dimethylthiazole-5-carboxylate should be handled with care. It should not be released into the environment and any dust formation should be avoided .

Safety And Hazards

Ethyl 2,4-dimethylthiazole-5-carboxylate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Ethyl 2,4-dimethylthiazole-5-carboxylate is currently used for research and development purposes only . It is not advised for medicinal, household or other use .

properties

IUPAC Name

ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOIIRQIGYJTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345334
Record name ethyl 2,4-dimethylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethylthiazole-5-carboxylate

CAS RN

7210-77-7
Record name Ethyl 2,4-dimethyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7210-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,4-dimethylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

126 mmol of thioacetamide was dissolved in 378 ml of tetrahydrofuran, then a solution, in which 120 mmol of 2-chloroaceto acetate was dissolved in 36 ml of tetrahydrofuran, was gradually dropped with keeping a temperature at 0 to 10° C. using an ice bath. After the dropping, stirring was continued for 1 hour at a room temperature, then the temperature was heated up to 80° C. and the reaction was continued for 3 hours. The reacted liquid was kept still overnight. A recrystallized solid was filtrated, and dissolved in 50 ml of water. Sodium hydrogen carbonate was added until the pH of the solution reached 8 to 9, the product was extracted and separated into an organic layer using ethyl acetate, then dried under sodium sulfate and the solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.
Quantity
126 mmol
Type
reactant
Reaction Step One
Quantity
378 mL
Type
reactant
Reaction Step One
Name
2-chloroaceto acetate
Quantity
120 mmol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-chloroacetoacetate (111.2 g, 0.68 mol) and thioacetamide (40 g, 0.68 mol) in 150 ml ethanol was heated to 90° C. and stirred for 5 h. After cooling to room temperature, the solvent was removed under vacuum to afford the title compound (105 g, y=83%).
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WR Boon - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
Ir an attempt to prepare 2: 4-dimethylthiazole-5-carboxylic acid chloride (I; R= C1) by heating the acid under reflux with an excess of thionyl chloride, an acid chloride was obtained wliich…
Number of citations: 12 pubs.rsc.org
K Ganapathi, A Venkataraman - Proceedings of the Indian …, 1945 - repository.ias.ac.in
… Ethyl 2 : 4-dimethylthiazole-5-carboxylate-By reacting thioacetamide (25 g) with ethyl a-chloroacetoacetate (55 g), 50 g. (82% yield) of the thiazole carboxylic ester was obtained. The …
Number of citations: 44 repository.ias.ac.in
K SHIMANAKA, Y TAKAHASHI, H IINUMA… - The Journal of …, 1994 - jstage.jst.go.jp
Ninhydrin, Dragendorff consisting of three carbon atoms (C-14, C-15, C-17), one nitrogen atom and one sulfur atom. The position ofmethyl ester group and methyl group on thiazole ring …
Number of citations: 53 www.jstage.jst.go.jp
K Ganapathi, KD Kulkarni - Proc. Natl. Acad. Sci. India. Sect. A, 1953 - ias.ac.in
… amino grouping, viz., the Hofmann, the Curtius and the Schmidt's reactions were "tried with the easily accessible ethyl 2:4-dimethylthiazole-5-carboxylate. The amide of the thiazole …
Number of citations: 17 www.ias.ac.in
AE Ghonim, A Ligresti, A Rabbito, AM Mahmoud… - European Journal of …, 2019 - Elsevier
The strong therapeutic potential of CB2 receptor agonists for use as anti-inflammatory agents that lack psychiatric side effects has attracted substantial interest. We herein describe the …
Number of citations: 50 www.sciencedirect.com
S Tadesse, G Zhu, LB Mekonnen… - Future Medicinal …, 2017 - Future Science
Aim: Inhibitors of CDK4/6 have emerged as a powerful class of therapeutics for treatment of several malignancies. We herein describe the identification of a new series of molecules that …
Number of citations: 11 www.future-science.com
VSC de Andrade, MCS de Mattos - Synthesis, 2018 - thieme-connect.com
A simple and efficient one-pot protocol has been developed for the synthesis of thiazole derivatives from readily available starting materials. Tribromoisocyanuric acid was successfully …
Number of citations: 23 www.thieme-connect.com

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